Cas no 1015082-74-2 (potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide)

Potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide is an organoboron reagent commonly employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The trifluoroborate moiety enhances hydrolytic stability compared to boronic acids, allowing for easier handling and storage. The 3-chloro-4-hydroxyphenyl group provides a versatile functional handle for further derivatization in pharmaceutical and agrochemical synthesis. This compound is particularly useful in constructing biaryl and heterobiaryl scaffolds under mild conditions. Its crystalline nature ensures consistent purity, while the potassium counterion improves solubility in polar solvents, facilitating homogeneous reaction conditions. The reagent is compatible with a wide range of catalysts and substrates, making it a reliable choice for complex coupling applications.
potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide structure
1015082-74-2 structure
Product name:potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide
CAS No:1015082-74-2
MF:C6H4BClF3KO
MW:234.452872276306
MDL:MFCD09993421
CID:2191337
PubChem ID:24828096

potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-4-hydroxyphenyltrifluoroborate potassium salt
    • potassium,(3-chloro-4-hydroxyphenyl)-trifluoroboranuide
    • potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide
    • Potassium (3-chloro-4-hydroxyphenyl)(trifluoro)borate(1-)
    • EN300-8155261
    • Potassium 3-chloro-4-hydroxyphenyltrifluoroborate
    • SCHEMBL909572
    • DB-315297
    • 1015082-74-2
    • Potassium (3-chloro-4-hydroxyphenyl)trifluoroborate
    • DTXSID60647617
    • DTXCID70598368
    • MDL: MFCD09993421
    • Inchi: InChI=1S/C6H4BClF3O.K/c8-5-3-4(7(9,10)11)1-2-6(5)12;/h1-3,12H;/q-1;+1
    • InChI Key: NLVUNZLQALXJBW-UHFFFAOYSA-N
    • SMILES: [B-](C1=CC(=C(C=C1)O)Cl)(F)(F)F.[K+]

Computed Properties

  • Exact Mass: 233.963289g/mol
  • Monoisotopic Mass: 233.963289g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 168
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 234.45g/mol
  • Topological Polar Surface Area: 20.2Ų

potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-264122A-5 g
Potassium 3-chloro-4-hydroxyphenyltrifluoroborate,
1015082-74-2
5g
¥3,761.00 2023-07-10
Enamine
EN300-8155261-1g
potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide
1015082-74-2
1g
$156.0 2023-09-02
Enamine
EN300-8155261-10g
potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide
1015082-74-2
10g
$671.0 2023-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-264122A-5g
Potassium 3-chloro-4-hydroxyphenyltrifluoroborate,
1015082-74-2
5g
¥3761.00 2023-09-05
Enamine
EN300-8155261-0.05g
potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide
1015082-74-2 95%
0.05g
$131.0 2024-05-21
Enamine
EN300-8155261-1.0g
potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide
1015082-74-2 95%
1.0g
$156.0 2024-05-21
Enamine
EN300-8155261-5.0g
potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide
1015082-74-2 95%
5.0g
$452.0 2024-05-21
Enamine
EN300-8155261-10.0g
potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide
1015082-74-2 95%
10.0g
$671.0 2024-05-21
Enamine
EN300-8155261-2.5g
potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide
1015082-74-2 95%
2.5g
$306.0 2024-05-21
Enamine
EN300-8155261-0.25g
potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide
1015082-74-2 95%
0.25g
$143.0 2024-05-21

Additional information on potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide

Comprehensive Overview of Potassium (3-Chloro-4-Hydroxyphenyl)Trifluoroboranuide (CAS No. 1015082-74-2)

Potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide (CAS No. 1015082-74-2) is a highly specialized organoboron compound that has garnered significant attention in modern synthetic chemistry and pharmaceutical research. This boron-based intermediate is widely utilized in Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing carbon-carbon bonds in drug discovery and material science. Its unique trifluoroborate moiety enhances stability and reactivity, making it a preferred choice for researchers exploring targeted drug delivery systems and bioconjugation techniques.

The compound's structural features, including the 3-chloro-4-hydroxyphenyl group, contribute to its versatility in medicinal chemistry applications. Recent studies highlight its potential in designing kinase inhibitors and anticancer agents, aligning with the growing demand for precision therapeutics. As the pharmaceutical industry shifts toward small-molecule drugs and personalized medicine, CAS 1015082-74-2 has emerged as a critical building block for developing next-generation treatments.

From a synthetic perspective, potassium trifluoroborates like this compound offer distinct advantages over traditional boronic acids, such as improved hydrolytic stability and handling convenience. These properties are particularly valuable in high-throughput screening and combinatorial chemistry, where reproducibility and shelf life are paramount. The compound’s compatibility with green chemistry principles also resonates with the industry’s focus on sustainable synthesis and reduced environmental impact.

In material science, 1015082-74-2 has shown promise in the development of organic electronic materials, including OLEDs and conductive polymers. Its ability to facilitate π-conjugation extension makes it relevant for optoelectronic applications, a rapidly expanding field driven by advancements in flexible displays and wearable technology. Researchers are also investigating its role in metal-organic frameworks (MOFs) for catalytic and sensing applications.

Quality control and analytical characterization of potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide typically involve techniques such as NMR spectroscopy, HPLC purity analysis, and X-ray crystallography. These methods ensure batch-to-batch consistency, which is crucial for regulatory compliance in GMP manufacturing. The compound’s structure-activity relationships (SAR) are frequently explored using computational tools like molecular docking and DFT calculations, reflecting the integration of AI-driven drug design in contemporary research.

As interest grows in boron chemistry and its biomedical applications, CAS 1015082-74-2 continues to be a subject of patents and peer-reviewed publications. Its relevance to antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) underscores its role in cutting-edge therapeutic modalities. With the global pharmaceutical intermediates market projected to expand, this compound is poised to remain a key player in innovative drug development pipelines.

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